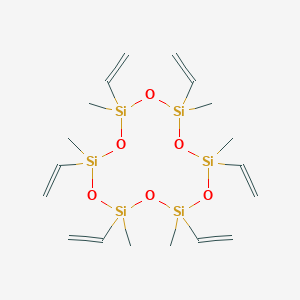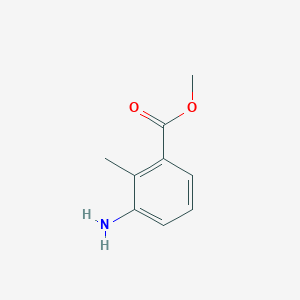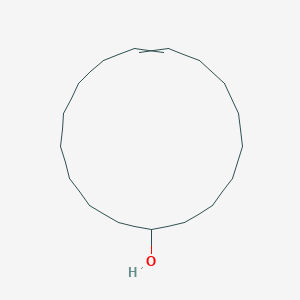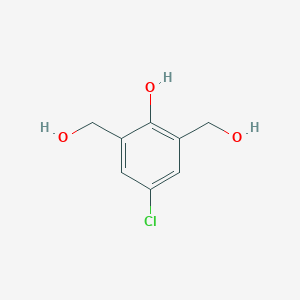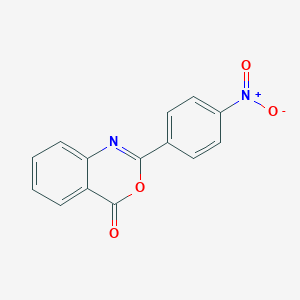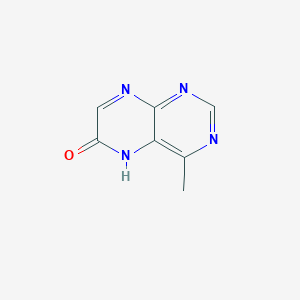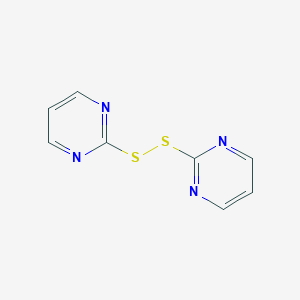
Bis(2-pyrimidyl) disulfide
説明
Bis(2-pyrimidyl) disulfide is a diaryl disulfide compound characterized by its unique molecular and electronic structure. It has been studied for its conformational energies, electronic transitions, and potential applications in various fields, including materials for rechargeable lithium batteries and as a ligand for metal complexation .
Synthesis Analysis
The synthesis of bis(2-pyrimidyl) disulfide involves the formation of the disulfide bond between two pyrimidyl groups. The synthesis process can be tailored to produce derivatives with specific properties, such as the ability to form self-assembled monolayers on gold surfaces or to act as a sulfurizing reagent in the synthesis of oligonucleotides .
Molecular Structure Analysis
The molecular structure of bis(2-pyrimidyl) disulfide has been analyzed using various computational methods, including molecular mechanics and molecular orbital calculations. These studies have revealed that the molecule prefers a trans conformation with a dihedral angle near 85°, although this can be altered by complexation with metals like copper, which can lead to a unique 180° C-S-S-C dihedral angle and a coplanar arrangement . The crystal structure has also been determined, showing water molecules forming unusual spiral hydrogen-bonded columns, which interact with the pyrimidine acceptors of the disulfide molecules .
Chemical Reactions Analysis
Bis(2-pyrimidyl) disulfide participates in various chemical reactions, particularly those involving the cleavage and formation of S-S bonds. It has been used as a cathode material in lithium batteries, where the S-S bond undergoes dissociation and reformation during the charge-discharge cycles. The presence of the pyrimidyl group is believed to facilitate the dissociation of the S-S bond by localizing extra electrons on the π* orbitals, thus decreasing the dissociation energy of the S-S bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-pyrimidyl) disulfide are influenced by its molecular structure. The compound exhibits visible fluorescence properties and has been shown to have a high rate of charge-discharge cycles as a cathode material in lithium batteries, indicating good electrochemical stability . The compound's ability to form clathrates and its interaction with metals also suggest a potential for use in materials science and coordination chemistry .
科学的研究の応用
Molecular and Electronic Structure Analysis
Bis(2-pyrimidyl) disulfide and similar diaryl disulfides have been studied using molecular mechanics and molecular orbital calculations. These substances exhibit unique electronic structures, particularly when complexed with metals like copper. For instance, bis(2-pyrimidyl) disulfide complexed with Cu(I) shows a distinct 180° CSSC dihedral angle, indicating significant alterations in both molecular and electronic structures due to metal-ring interactions. Such interactions are crucial in overcoming the trans barrier to rotation about the SS bond (Boyd & Lipkowitz, 1981).
Self-Healing Materials
Bis(4-aminophenyl) disulfide, a compound structurally related to bis(2-pyrimidyl) disulfide, has been effectively utilized as a dynamic crosslinker in the development of self-healing poly(urea–urethane) elastomers. These materials demonstrate excellent self-healing properties at room temperature, without requiring any catalysts or external interventions (Rekondo et al., 2014).
Coordination Chemistry and Magnetism
In coordination chemistry, bis(2-pyrimidyl) disulfide has shown interesting behavior. In solvothermal reactions with nickel halides, it undergoes in situ cleavage of S–S and S–C(sp2) bonds, leading to the formation of various nickel complexes. This dynamic combinatorial process results in moderate antiferromagnetic interactions, which become more intense with the increase in bridging halides (Gallego et al., 2013).
Crystallographic Studies
Bis(2-pyrimidinyl) disulfide dihydrate's crystal structure has been redetermined to gain a more precise understanding of its molecular arrangement. This redetermination highlighted the presence of spiral hydrogen-bonded aqua columns and crosslinks through pyrimidine N-atom acceptors, providing insights into the structural chemistry of aromatic disulfides (Jensen et al., 2004).
Electronic and Structural Insights
The synthesis and analysis of bis-(4-(2-pyridylmethyleneiminophenyl))disulfide demonstrate its utility as a chelating ligand with potential for self-assembly on gold surfaces. Its complexes with various metals and their electrochemical properties provide valuable insights for potential applications in electronics and materials science (Beloglazkina et al., 2007).
将来の方向性
Bis(2-pyrimidyl) disulfide has been identified as a promising cathode material for rechargeable lithium batteries . Future research may focus on improving the performance of organosulfur batteries through the construction of organic–inorganic composite cathodes . The regulation of electronic structure and physicochemical properties at the molecular level can fundamentally manipulate the electrochemical performance of organosulfur .
特性
IUPAC Name |
2-(pyrimidin-2-yldisulfanyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJINHMVNIBCANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SSC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295993 | |
| Record name | Bis(2-pyrimidyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-pyrimidyl) disulfide | |
CAS RN |
15718-46-4 | |
| Record name | Bis(2-pyrimidyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-pyrimidyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



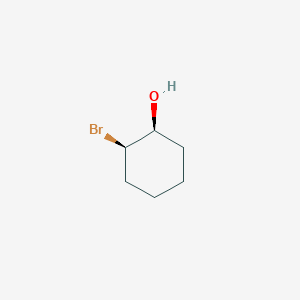
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
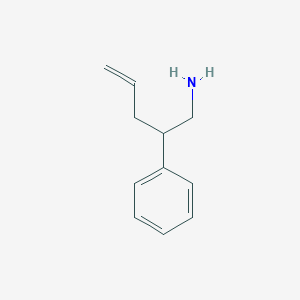
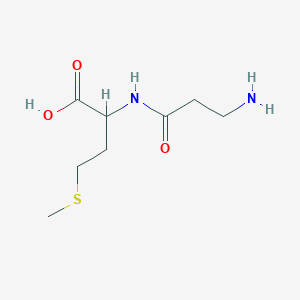
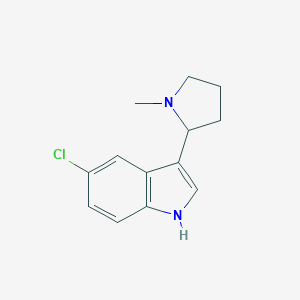
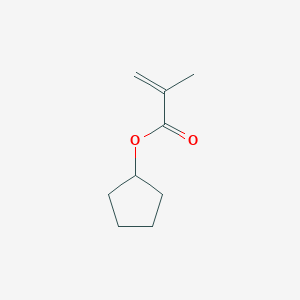
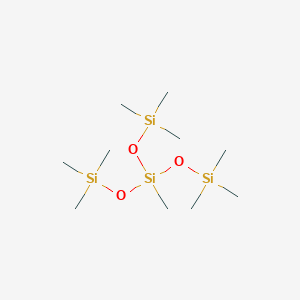
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
